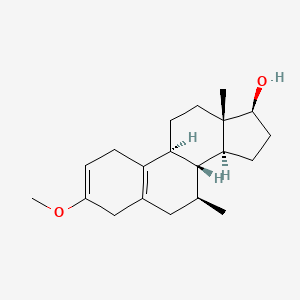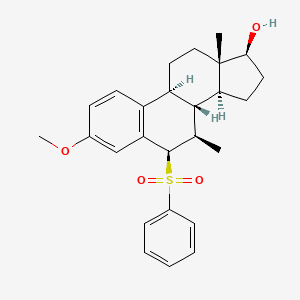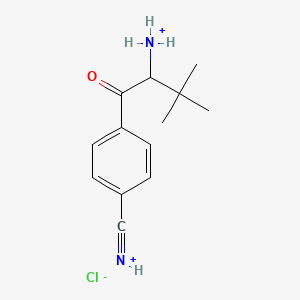
(R)-(+)-Pantoprazole Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Pantoprazole Sodium Salt involves several key steps:
Condensation Reaction: The process begins with the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to form a sulfinyl intermediate.
Formation of Sodium Salt: The final step involves converting pantoprazole to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
Industrial production methods focus on scalability and environmental sustainability. A cost-effective and environmentally benign process has been developed, which includes carrying out key synthetic steps in water and minimizing the use of organic solvents . This method also involves the in situ transformation of pantoprazole sodium heterosolvate to pantoprazole sodium sesquihydrate .
Chemical Reactions Analysis
Types of Reactions
®-(+)-Pantoprazole Sodium Salt undergoes various chemical reactions, including:
Oxidation: The oxidation of the sulfinyl intermediate to form pantoprazole.
Substitution: The initial condensation reaction is a nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agent: m-Chloroperoxybenzoic acid (MCPBA) in dichloromethane.
Condensation Reagents: 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride.
Major Products
The major product formed from these reactions is ®-(+)-Pantoprazole Sodium Salt itself .
Scientific Research Applications
®-(+)-Pantoprazole Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving proton pump inhibitors and their synthesis.
Biology: Research on its effects on gastric parietal cells and its role in inhibiting gastric acid secretion.
Medicine: Extensive use in clinical studies for treating GERD, peptic ulcers, and Zollinger-Ellison syndrome.
Industry: Its production methods are studied for improving scalability and environmental sustainability.
Mechanism of Action
®-(+)-Pantoprazole Sodium Salt exerts its effects by inhibiting the final step in gastric acid production. It covalently binds to the H+/K+ ATPase enzyme on the secretory surface of gastric parietal cells, thereby inhibiting both basal and stimulated gastric acid secretion . This binding is irreversible, leading to prolonged inhibition of acid secretion .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
- Dexlansoprazole
Uniqueness
®-(+)-Pantoprazole Sodium Salt is unique due to its specific binding affinity and prolonged duration of action compared to other proton pump inhibitors . Its synthesis and production methods also emphasize environmental sustainability, making it a preferred choice in industrial applications .
Properties
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWDKZIIWCEDEE-UFTMZEDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N3NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

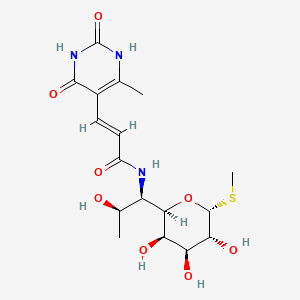
![2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585693.png)
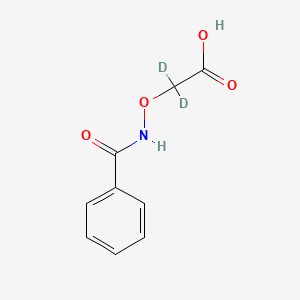
![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)


